molecular formula C5H9N3O2S B1281980 1,5-Dimethyl-1H-pyrazole-4-sulfonamide CAS No. 88398-55-4

1,5-Dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1281980
CAS No.: 88398-55-4
M. Wt: 175.21 g/mol
InChI Key: UQWGJSMSRNAREF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a sulfonamide group at position 4. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-diketones with hydrazine hydrate in the presence of a suitable acid catalyst to form the pyrazole ring. The sulfonamide group is then introduced through sulfonation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
  • 1,5-Dimethyl-1H-pyrazole-3-sulfonamide
  • 1,5-Dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

1,5-Dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at position 4 enhances its potential as an enzyme inhibitor and its overall biological activity compared to other similar compounds .

Properties

IUPAC Name

1,5-dimethylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWGJSMSRNAREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275130
Record name 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-55-4
Record name 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88398-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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